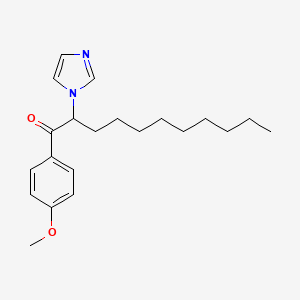![molecular formula C17H16O3 B14517057 Prop-2-en-1-yl [([1,1'-biphenyl]-4-yl)oxy]acetate CAS No. 62469-93-6](/img/structure/B14517057.png)
Prop-2-en-1-yl [([1,1'-biphenyl]-4-yl)oxy]acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Prop-2-en-1-yl [([1,1’-biphenyl]-4-yl)oxy]acetate is an organic compound that belongs to the class of esters. It is characterized by the presence of a biphenyl group attached to an acetate moiety through an ether linkage. This compound is known for its applications in various fields, including organic synthesis, pharmaceuticals, and materials science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Prop-2-en-1-yl [([1,1’-biphenyl]-4-yl)oxy]acetate can be synthesized through the azeotropic dehydration of phenoxyacetic acid and allyl alcohol in the presence of benzene. The reaction is catalyzed by cerium sulfate and involves reflux conditions . The general reaction scheme is as follows:
Reactants: Phenoxyacetic acid and allyl alcohol.
Catalyst: Cerium sulfate.
Solvent: Benzene.
Conditions: Reflux.
Industrial Production Methods
In industrial settings, the production of Prop-2-en-1-yl [([1,1’-biphenyl]-4-yl)oxy]acetate follows similar synthetic routes but on a larger scale. The process involves continuous distillation and purification to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Prop-2-en-1-yl [([1,1’-biphenyl]-4-yl)oxy]acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like amines and alcohols can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions include carboxylic acids, alcohols, and various substituted derivatives, depending on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
Prop-2-en-1-yl [([1,1’-biphenyl]-4-yl)oxy]acetate has several scientific research applications:
Chemistry: It is used as an intermediate in organic synthesis for the preparation of more complex molecules.
Industry: It is used in the formulation of fragrances and flavors due to its aromatic properties.
Mecanismo De Acción
The mechanism of action of Prop-2-en-1-yl [([1,1’-biphenyl]-4-yl)oxy]acetate involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the STAT3 pathway, which plays a crucial role in inflammation and cell proliferation . The compound’s ability to modulate this pathway makes it a potential candidate for therapeutic applications in diseases characterized by excessive inflammation and cell growth.
Comparación Con Compuestos Similares
Similar Compounds
Prop-1-en-2-yl acetate: An acetate ester with similar structural features but different functional groups.
N-(Prop-2-en-1-yl)acetamide: A compound with an amide group instead of an ester.
4-Methyl-2-[(prop-2-en-1-yl)oxy]aniline: A compound with an aniline group attached to the prop-2-en-1-yl moiety.
Uniqueness
Prop-2-en-1-yl [([1,1’-biphenyl]-4-yl)oxy]acetate is unique due to its biphenyl structure, which imparts distinct aromatic properties and potential biological activities. Its ability to interact with specific molecular targets, such as the STAT3 pathway, sets it apart from other similar compounds.
Propiedades
Número CAS |
62469-93-6 |
|---|---|
Fórmula molecular |
C17H16O3 |
Peso molecular |
268.31 g/mol |
Nombre IUPAC |
prop-2-enyl 2-(4-phenylphenoxy)acetate |
InChI |
InChI=1S/C17H16O3/c1-2-12-19-17(18)13-20-16-10-8-15(9-11-16)14-6-4-3-5-7-14/h2-11H,1,12-13H2 |
Clave InChI |
SDVCSTVLKITILT-UHFFFAOYSA-N |
SMILES canónico |
C=CCOC(=O)COC1=CC=C(C=C1)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1,4-Dioxaspiro[4.5]decane-6-propanol](/img/structure/B14516974.png)
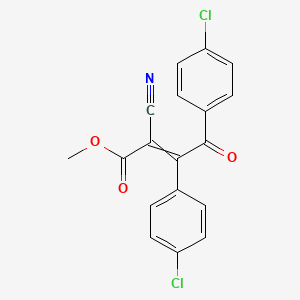




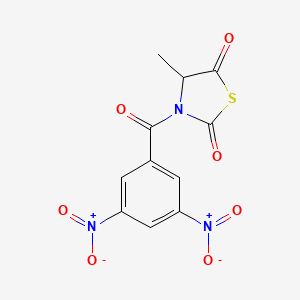
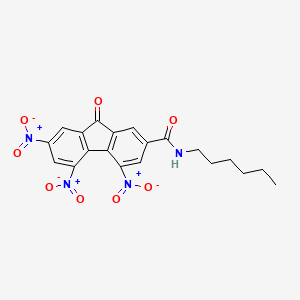
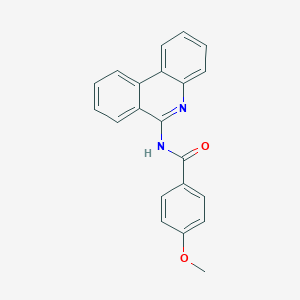
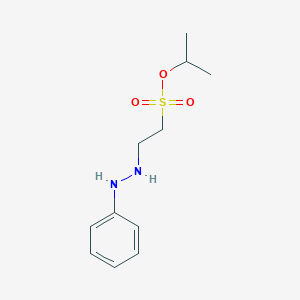
![1H-Benzimidazole, 2-[2-(ethylthio)phenyl]-](/img/structure/B14517055.png)
![Benzoic acid, 4-[(5-amino-1H-tetrazol-1-yl)methyl]-](/img/structure/B14517059.png)
